

Application Notes and Protocols for the Detection of Oxamyl Oxime in Produce

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Compound of Interest

Compound Name: Oxamyl oxime

Cat. No.: B11929907

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Introduction

Oxamyl is a broad-spectrum insecticide and nematicide used on a variety of agricultural crops. [1][2] Its primary metabolite, **oxamyl oxime**, is also of toxicological concern and is often included in the residue definition for risk assessment.[3] Therefore, sensitive and reliable analytical methods for the simultaneous detection and quantification of both oxamyl and **oxamyl oxime** in produce are essential for ensuring food safety and regulatory compliance.

These application notes provide detailed protocols for the analysis of oxamyl and **oxamyl oxime** residues in fruits and vegetables using two common and effective analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of oxamyl and its oxime metabolite in produce.

Analytical Method	Matrix	Analyte(s)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery Rate (%)	Reference
LC-MS/MS	Vegetables /Fruits	Oxamyl	0.002 mg/kg	-	92.0 - 96.8	[4]
LC-MS/MS	Vegetables /Fruits	Oxamyl Oxime	0.001 mg/kg	-	90.5 - 95.1	[4]
LC-MS/MS	Potatoes	Oxamyl	-	0.005 mg/kg	-	[5]
HPLC-UV with column switching	Produce	Oxamyl & Oxamyl Oxime	-	0.02 mg/kg	-	[5]
GC-NPD	Peppers, Tomatoes, Cucumbers	Oxamyl	0.02 ppm (mg/kg)	-	88 - 97	[6]
GC-MS	Milk, Bovine Muscle, Eggs	Oxamyl (as oxime)	-	0.01 mg/kg	-	
GLC-FPD	Crops	Oxamyl & Oxamyl Oxime	-	-	High	[7]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which simplifies sample preparation and is suitable for multi-residue analysis.[8][9][10]

1. Sample Preparation and Homogenization:

- Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a 50 mL centrifuge tube.
- For samples with high water content, they can be frozen and cryo-milled to aid in homogenization.
- Add an appropriate volume of water to bring the total water content to approximately 10 mL (considering the natural water content of the produce).
- Add 10 mL of acetonitrile to the tube.
- Homogenize the sample using a high-speed homogenizer for 2-3 minutes.

2. Extraction (Salting Out):

- Add a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium chloride (NaCl) to the homogenate.
- Immediately cap the tube and shake vigorously for 1 minute. This step partitions the pesticides into the acetonitrile layer.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For general produce, this may include 150 mg of anhydrous MgSO_4 and 50 mg of Primary Secondary Amine (PSA). For pigmented produce, 50 mg of graphitized carbon black (GCB) may also be included to remove chlorophyll.
- Vortex the tube for 30 seconds.
- Centrifuge at high speed (e.g., $10,000 \times g$) for 2 minutes.

4. Final Extract Preparation and Analysis:

- Take an aliquot of the cleaned supernatant and filter it through a $0.22 \mu\text{m}$ syringe filter into an autosampler vial.
- The extract is now ready for injection into the LC-MS/MS system.
- Analysis is performed by LC-MS/MS using atmospheric pressure ionization (API) in the multiple reaction monitoring (MRM) mode.^[1]

LC-MS/MS Instrumental Parameters (Typical):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, $1.8 \mu\text{m}$).

- Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol or acetonitrile.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Specific precursor and product ions for oxamyl and **oxamyl oxime** should be monitored.

Protocol 2: Solvent Extraction and GC-MS Analysis

This protocol describes a traditional solvent extraction method followed by gas chromatographic analysis. Some older GC methods involve the conversion of oxamyl to its more volatile oxime for detection.

1. Sample Preparation and Extraction:

- Homogenize a 40 g sample of the produce.
- Extract the homogenized sample with 100 mL of ethyl acetate by blending at high speed for 3-5 minutes.[\[6\]](#)
- Filter the extract through a Büchner funnel with suction.

2. Cleanup:

- Concentrate the filtrate to a small volume (e.g., 5 mL) using a rotary evaporator.
- Perform a column cleanup using a glass column packed with activated alumina.[\[6\]](#)
- Elute the analytes from the column with a suitable solvent mixture (e.g., acetone/hexane).
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended for GC):

- To improve the chromatographic properties of **oxamyl oxime**, it can be derivatized to its trimethylsilyl (TMS) ether.[\[7\]](#)
- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the final extract.
- Heat the mixture at 60-70°C for 20-30 minutes to complete the reaction.

4. GC-MS Analysis:

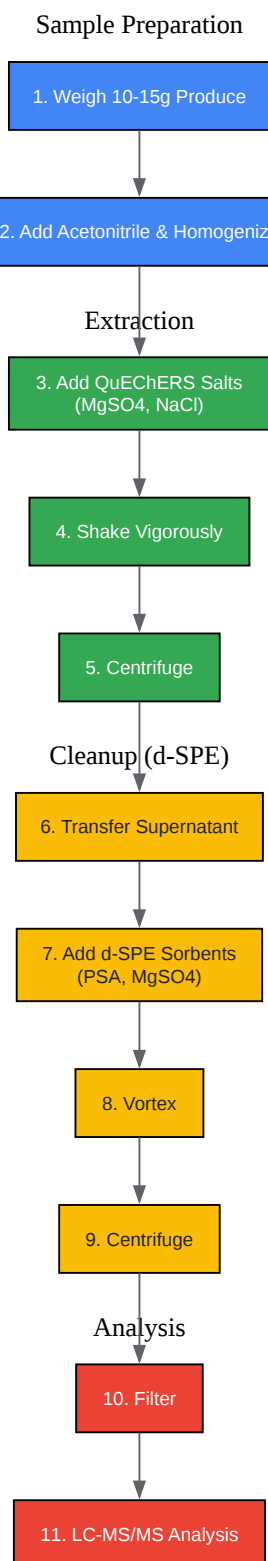
- Inject an aliquot of the final extract (derivatized or underivatized) into the GC-MS system.

- The determination is often carried out using a thermionic nitrogen-phosphorus detector (NPD) or a mass spectrometer.[6]

GC-MS Instrumental Parameters (Typical):

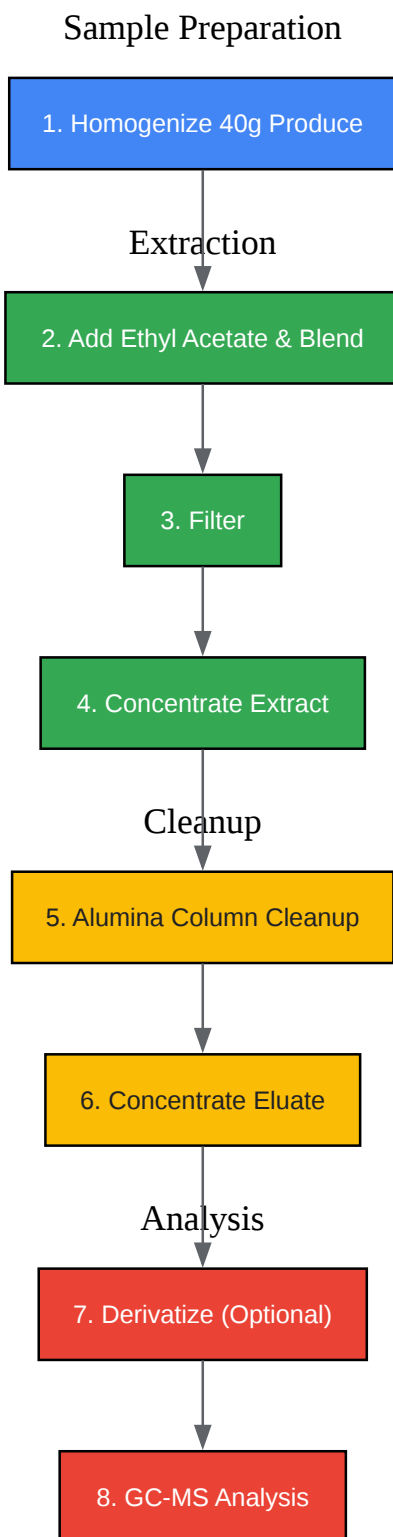
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C).
- Detector: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizations



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Caption: Workflow for QuEChERS extraction and LC-MS/MS analysis.



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Caption: Workflow for solvent extraction and GC-MS analysis.

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